Tributyl(1-ethoxy-3-phenylprop-2-YN-1-YL)stannane
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Overview
Description
Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane is an organotin compound with the molecular formula C23H38OSn. It is a member of the stannane family, which are compounds containing tin (Sn) bonded to organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane can be synthesized through the reaction of tributylstannylacetylene with ethyl phenylpropiolate under specific conditions. The reaction typically involves the use of a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other byproducts.
Reduction: It can participate in reduction reactions, often involving the cleavage of the tin-carbon bond.
Substitution: The stannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Scientific Research Applications
Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to investigate its potential as a precursor for the synthesis of bioactive compounds with therapeutic applications.
Mechanism of Action
The mechanism of action of tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane involves its ability to participate in radical reactions. The tin-carbon bond can undergo homolytic cleavage to generate radicals, which can then react with other molecules to form new bonds. This property makes it a valuable reagent in radical-mediated organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tributyl(1-ethoxyvinyl)tin: This compound undergoes similar reactions, such as Stille coupling, and is used as an acetyl anion equivalent.
Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane: Another organotin compound with similar reactivity, used in various organic synthesis applications.
Uniqueness
Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane is unique due to its specific structure, which includes an ethoxy group and a phenyl group attached to the propynyl moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and materials science .
Properties
CAS No. |
111949-08-7 |
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Molecular Formula |
C23H38OSn |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
tributyl-(1-ethoxy-3-phenylprop-2-ynyl)stannane |
InChI |
InChI=1S/C11H11O.3C4H9.Sn/c1-2-12-10-6-9-11-7-4-3-5-8-11;3*1-3-4-2;/h3-5,7-8,10H,2H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
XOQJXUAYLLQEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C#CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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